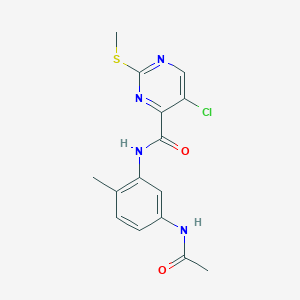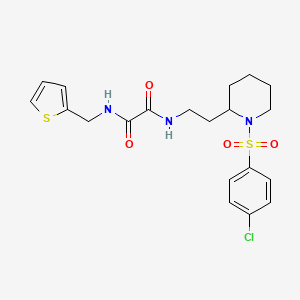
1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea, also known as PNU-74654, is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising activity against various diseases.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Physical Property Tuning
G. Lloyd and J. Steed (2011) investigated hydrogels formed by urea derivatives, demonstrating the role of anions in tuning the rheology, morphology, and gelation of low molecular weight salt hydrogelators. This study highlights the impact of anion identity on the physical properties of the gels, offering insights into designing materials with specific mechanical characteristics (Lloyd & Steed, 2011).
Synthetic Methods for Thiadiazol-2-yl Urea Derivatives
Kejian Li and Wenbin Chen (2008) developed a straightforward and efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation. This work provides a new pathway for preparing these compounds, potentially useful in various chemical syntheses and pharmaceutical applications (Li & Chen, 2008).
Biological Activity of Urea Derivatives
A study by A. Ricci and C. Bertoletti (2009) on urea derivatives showed that some compounds exhibit cytokinin-like activity, influencing cell division and differentiation. This property is utilized in in vitro plant morphogenesis studies, demonstrating the potential of urea derivatives in agricultural and botanical research (Ricci & Bertoletti, 2009).
Enantioselective Anion Receptors
The synthesis of atropisomeric (thio)ureas as neutral enantioselective anion receptors for amino-acid derivatives by C. Roussel et al. (2006) underscores the significance of urea derivatives in chiral recognition and separation processes. This research opens avenues for the development of novel enantioselective sensors and separation agents (Roussel et al., 2006).
Anticancer and Enzyme Inhibition Studies
Sana Mustafa et al. (2014) synthesized and evaluated the enzyme inhibition and anticancer activities of unsymmetrical 1,3-disubstituted ureas. This study highlights the therapeutic potential of urea derivatives, particularly in developing new anticancer agents (Mustafa et al., 2014).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-7-9-14(10-8-12)18-16(21)20-17-19-15(11-22-17)13-5-3-2-4-6-13/h2-11H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGBQPKVPOGMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

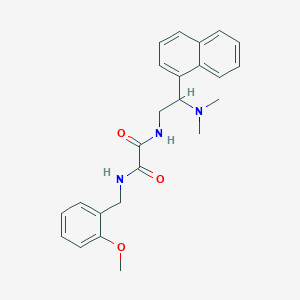
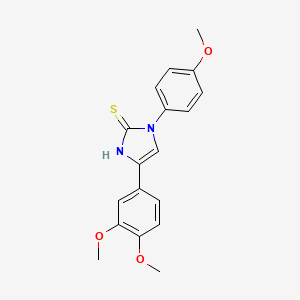

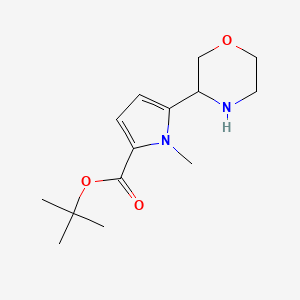
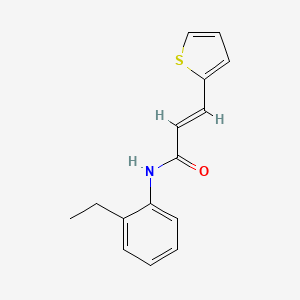
![3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone](/img/structure/B2688094.png)
![1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B2688096.png)

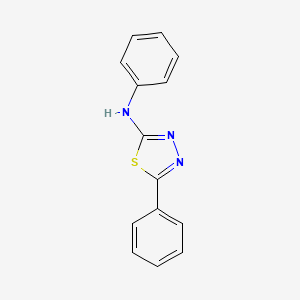
![1-[3-(Methanesulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2688101.png)
